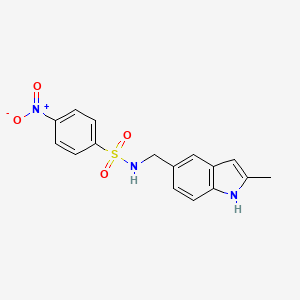

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide" is a derivative of nitrobenzenesulfonamide, which is a class of compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The nitrobenzenesulfonamide moiety is known for its versatility in chemical reactions and its ability to act as a protecting group in organic synthesis .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamide derivatives typically involves the introduction of the sulfonamide group into the aromatic ring. For instance, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides can yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, the use of 4-nitrobenzenesulfonamido groups as protecting/activating systems for carboxyl functions in peptide synthesis has been described, demonstrating the functional group's stability and versatility . The synthesis of various nitrobenzenesulfonamides with different substituents has been explored for their biological activities, such as selective cytotoxicity towards hypoxic cells .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been investigated using experimental techniques like FT-IR and FT-Raman, as well as density functional theory (DFT) calculations . These studies provide insights into the conformation and vibrational modes of the molecules, which are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

Nitrobenzenesulfonamides are known to undergo various chemical reactions, including alkylation and hydrolysis. They can be alkylated to give N-alkylated sulfonamides in high yields and can be deprotected to yield secondary amines . The hydrolysis mechanisms of N-nitrobenzenesulfonamides have been studied in aqueous sulfuric acid, revealing different pathways depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by the substituents on the aromatic ring. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's stability, reactivity, and solubility. The presence of the nitro group can also impact the acidity and basicity of the sulfonamide group, which is relevant for its behavior in chemical reactions and biological systems .

Scientific Research Applications

Synthesis and Characterization

- Synthesis and Characterization : A study by Murthy et al. (2018) focused on the synthesis and characterization of a similar compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). The compound was characterized using single-crystal X-ray diffraction and spectroscopic tools, providing insights into its structural and electronic properties (Murthy et al., 2018).

Versatility in Chemistry

- Versatility in Preparing Amines : Research by Fukuyama et al. (1995, 1997) highlighted the versatility of 2- and 4-nitrobenzenesulfonamides in preparing secondary amines. These compounds undergo smooth alkylation, providing a method for N-alkylation and deprotection, leading to high-yield secondary amines (Fukuyama et al., 1995), (Fukuyama et al., 1997).

Computational Studies

- Quantum Chemical and Molecular Dynamics : A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of derivatives similar to N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide on iron surfaces. This research has implications for corrosion prevention in industrial applications (Kaya et al., 2016).

Chemical Reactivity and Stability

- Reactivity and Stability Studies : The study of the hydrolysis mechanisms of N-nitrobenzenesulfonamides by Cox (1997) provides insights into the chemical reactivity and stability of these compounds in various conditions, which is essential for their application in different scientific fields (Cox, 1997).

Application in Biological Studies

- Inhibition of Bacterial Biofilm and Cytotoxicity : Research by Abbasi et al. (2020) explored the synthesis and biological activity of nitrobenzenesulfonamides derivatives. These compounds showed potential in inhibiting bacterial biofilms and were evaluated for their cytotoxic effects, indicating potential applications in microbiological and medical research (Abbasi et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide is Monoamine oxidase type B (MAO-B) . MAO-B is an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It is known that mao-b preferentially degrades benzylamine and phenylethylamine . The compound may interact with MAO-B to inhibit its activity, thereby affecting the metabolism of these amines.

Biochemical Pathways

The inhibition of MAO-B by N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide can affect various biochemical pathways. These pathways are primarily related to the metabolism of neuroactive and vasoactive amines . The downstream effects of this inhibition can include changes in neurotransmitter levels, which can have significant effects on neurological function.

properties

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-11-8-13-9-12(2-7-16(13)18-11)10-17-24(22,23)15-5-3-14(4-6-15)19(20)21/h2-9,17-18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSRPBIHLQTTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)